molecular formula C21H28N2O5 B5486653 2-(1-{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-3-yl)propan-2-ol

2-(1-{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-3-yl)propan-2-ol

Cat. No.: B5486653
M. Wt: 388.5 g/mol
InChI Key: SIMDAFFJBFLSRR-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a methoxy group, a benzodioxol group, an oxazole ring, and a piperidine ring. These groups could potentially contribute to the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry. Unfortunately, without specific data for this compound, I can’t provide a detailed molecular structure analysis .


Chemical Reactions Analysis

The chemical reactivity of a compound depends on its molecular structure. The presence of the methoxy, benzodioxol, oxazole, and piperidine groups in this compound suggests that it could participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its molecular structure. These properties include melting point, boiling point, solubility, and reactivity. Unfortunately, without specific data for this compound, I can’t provide a detailed analysis of its physical and chemical properties .

Mechanism of Action

The mechanism of action refers to how a compound interacts with biological systems. This is typically studied for compounds with therapeutic or pharmacological effects. Without specific information on this compound, it’s difficult to provide details on its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and biological effects. Without specific information on this compound, it’s difficult to provide details on its safety and hazards .

Future Directions

The future research directions for a compound depend on its potential applications. These could include medicinal chemistry, materials science, or chemical synthesis. Without specific information on this compound, it’s difficult to predict future research directions .

Properties

IUPAC Name

2-[1-[[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl]piperidin-3-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O5/c1-13-16(11-23-7-5-6-15(10-23)21(2,3)24)22-20(28-13)14-8-17(25-4)19-18(9-14)26-12-27-19/h8-9,15,24H,5-7,10-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIMDAFFJBFLSRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC3=C(C(=C2)OC)OCO3)CN4CCCC(C4)C(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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